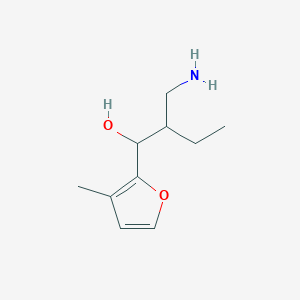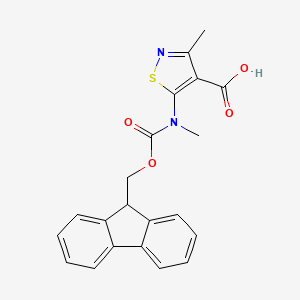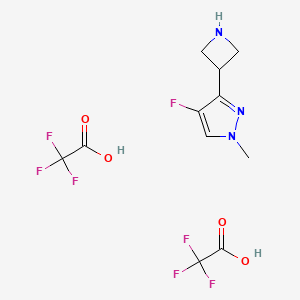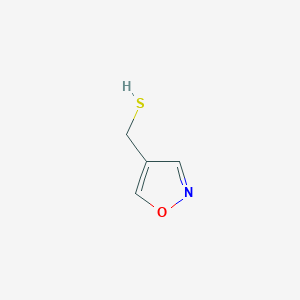![molecular formula C11H18ClNO2 B13514838 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({Bicyclo[222]oct-5-en-2-yl}amino)propanoic acid hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Amination: The resulting bicyclic compound undergoes amination using an appropriate amine, such as propylamine, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
科学研究应用
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)butanoic acid hydrochloride
- 3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)ethanoic acid hydrochloride
Uniqueness
3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride is unique due to its specific bicyclic structure and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
分子式 |
C11H18ClNO2 |
|---|---|
分子量 |
231.72 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.2]oct-5-enylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c13-11(14)5-6-12-10-7-8-1-3-9(10)4-2-8;/h1,3,8-10,12H,2,4-7H2,(H,13,14);1H |
InChI 键 |
DJZLFIGCPUCJLW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC1CC2NCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)





![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)


![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
